molecular formula C20H18N4O4 B557384 (2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid CAS No. 263847-08-1

(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid

Cat. No. B557384
CAS RN: 263847-08-1
M. Wt: 378,38 g/mole
InChI Key: HOPXMBBEYJTPNX-SGTLLEGYSA-N
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Description

The compound “(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid” is a derivative of pyrrolidine carboxylic acid. Pyrrolidine carboxylic acids are a class of compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid” would likely involve a pyrrolidine ring, an azide group (-N3), and a carboxylic acid group (-COOH) . The “fmoc” part refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis.


Chemical Reactions Analysis

The chemical reactions involving “(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid” would depend on the specific conditions and reagents used . The azide group can participate in various reactions, such as the Staudinger reaction or Click Chemistry.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid” would depend on its molecular structure . For example, the presence of the carboxylic acid group would likely make it acidic, and the azide group could make it potentially explosive.

Scientific Research Applications

Solid-Phase Peptide Synthesis

(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is utilized in solid-phase peptide synthesis. Machetti et al. (2004) described the preparation of this amino acid for use in synthesizing conformationally constrained basic amino acids with orthogonal Nα/Nγ-protection. This facilitates the synthesis of peptides with specific structural characteristics.

Synthesis of Peptide Alcohols

In the synthesis of peptide alcohols, this compound serves as a key component. Hsieh et al. (1998) employed a novel compound, dihydropyran-2-carboxylic acid, to link an amino alcohol and an amine resin for the solid-phase synthesis of peptide alcohols via the Fmoc strategy. The process was effectively applied to the synthesis of Octreotide, highlighting its utility in creating specialized peptides.

Nonlinear Optical Applications

(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid has applications in the field of nonlinear optics (NLO). Huang et al. (2000) synthesized a protected ω-secondary amino carboxylic acid monomer containing the 4-dialkylamino-4'-(alkylsulfonyl)azobenzene NLO chromophore. The compound was successfully used in creating oligomers for NLO applications, demonstrating its potential in the development of advanced optical materials.

Protein and Peptide Chemistry

The compound has significant use in the synthesis of spin-labeled peptides for structural studies. Tominaga et al. (2001) introduced an alternative beta-amino acid, 2,2,5,5-tetramethylpyrrolidine-N-oxyl-3-amino-4-carboxylic acid (POAC), for use in peptide and protein chemistry. This research revealed its utility in differentiating bend-inducing characteristics in structural investigations.

Medicinal Chemistry

(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid is also valuable in medicinal chemistry, especially in the synthesis of dipeptidyl peptidase IV inhibitors. Singh and Umemoto (2011) synthesized N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, demonstrating their use in creating intermediates for medicinal applications.

Safety and Hazards

The safety and hazards of “(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid” would depend on its specific properties. Generally, compounds with azide groups can be explosive and should be handled with care .

properties

IUPAC Name

(2S,4S)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPXMBBEYJTPNX-SGTLLEGYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-1-fmoc-4-azidopyrrolidine-2-carboxylic acid

CAS RN

263847-08-1
Record name (2S,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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